The synthesis of amfenac sodium salt typically involves the conversion of amfenac to its sodium salt form through neutralization reactions. The following general steps outline the synthesis process:
Patents detail various formulations and stabilization techniques to enhance the shelf life and efficacy of amfenac sodium salt preparations .
The molecular structure of amfenac sodium salt features a biphenyl moiety with a carboxylic acid group that has been converted into its sodium salt form. The structural formula can be represented as follows:
Key data points include:
Amfenac sodium salt undergoes several chemical reactions that are critical to its function as an NSAID:
The reaction mechanism can be summarized as follows:
The mechanism by which amfenac sodium salt exerts its therapeutic effects involves:
The effectiveness can be quantified through pharmacokinetic studies that measure parameters such as peak plasma concentration and half-life, which vary based on formulation and route of administration .
Amfenac sodium salt exhibits several notable physical and chemical properties:
These properties are crucial for formulation development, ensuring stability and bioavailability.
Amfenac sodium salt finds applications in various medical fields due to its anti-inflammatory properties:
Clinical studies continue to explore its efficacy compared to other NSAIDs, highlighting its potential advantages in specific therapeutic contexts .
Systematic Nomenclature and Identifiers
Structural FeaturesThe compound comprises:
Physicochemical PropertiesTable 1: Key Physicochemical Parameters of Amfenac Sodium Salt
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 295.27 g/mol (monohydrate) | [7] |
Melting Point | 242–244°C | Differential Scanning Calorimetry [2] |
Aqueous Solubility | 1.2 mg/mL at 25°C | Equilibrium Solubility [2] |
Partition Coefficient (logP) | 1.8 | Octanol-Water Distribution [2] |
pKa (Carboxyl Group) | ~4.5 | Potentiometric Titration [7] |
Early DevelopmentAmfenac emerged from structural optimization efforts of arylacetic acid NSAIDs in the 1980s. Initial studies focused on its systemic analgesic properties:
Shift to Ophthalmic ApplicationsLimitations in systemic safety (gastrointestinal/renal toxicity) redirected development toward topical delivery:
Mechanism of Cyclooxygenase InhibitionAmfenac sodium competitively inhibits both COX isoforms:
Table 2: Comparative COX Inhibition Profile
NSAID | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio (COX-2:COX-1) |
---|---|---|---|
Amfenac | 12.3 | 0.8 | 15.4 |
Diclofenac | 1.6 | 0.3 | 5.3 |
Ketorolac | 0.45 | 52.2 | 0.009 |
Celecoxib | 28.9 | 0.04 | 722.5 |
Downstream Biochemical Effects
Supramolecular InteractionsBeyond COX, amfenac modulates:
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8